REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=O)[NH:9][CH:8]=[N:7][C:6]=2[N:12]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:10]1[C:5]2[CH:4]=[CH:3][C:2]([F:1])=[N:12][C:6]=2[N:7]=[CH:8][N:9]=1
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Name
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|
Quantity
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0.2 g
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Type
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reactant
|
Smiles
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FC=1C=CC2=C(N=CNC2=O)N1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
|
The volatiles are then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between aqueous NaHCO3 and EtOAc
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Type
|
EXTRACTION
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Details
|
The organic extract
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)N=C(C=C2)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |